molecular formula C20H28N2O2 B5818827 N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B5818827
M. Wt: 328.4 g/mol
InChI Key: TZNJXHPDYDPQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR by N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine is a selective agonist of the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological processes. However, its limited solubility and stability may pose challenges for its use in in vitro and in vivo experiments.

Future Directions

Future research on N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It could also explore its potential as a cognitive enhancer and its mechanisms of action. Additionally, further studies could investigate the effects of N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine on other neurotransmitter systems and its potential interactions with other drugs.

Synthesis Methods

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with benzylamine, followed by the reaction of the resulting product with N,N-dimethylethylenediamine. The final product is obtained through a purification process that involves column chromatography.

Scientific Research Applications

N-benzyl-N-(3,5-dimethoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.

properties

IUPAC Name

N'-benzyl-N'-[(3,5-dimethoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21(2)10-11-22(15-17-8-6-5-7-9-17)16-18-12-19(23-3)14-20(13-18)24-4/h5-9,12-14H,10-11,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJXHPDYDPQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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